D,L-3-Indolylglycine

Description

BenchChem offers high-quality D,L-3-Indolylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D,L-3-Indolylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

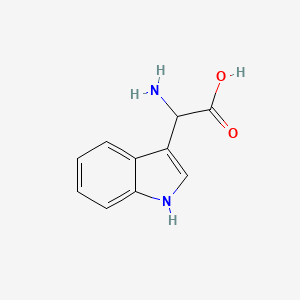

Structure

3D Structure

Properties

CAS No. |

6747-15-5 |

|---|---|

Molecular Formula |

C10H10N2O2 |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

(2R)-2-azaniumyl-2-(1H-indol-3-yl)acetate |

InChI |

InChI=1S/C10H10N2O2/c11-9(10(13)14)7-5-12-8-4-2-1-3-6(7)8/h1-5,9,12H,11H2,(H,13,14)/t9-/m1/s1 |

InChI Key |

AIZGBPJAKQNCSD-SECBINFHSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C(=O)O)N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)[C@H](C(=O)[O-])[NH3+] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C(=O)[O-])[NH3+] |

sequence |

X |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to D,L-3-Indolylglycine: Chemical Structure and Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

D,L-3-Indolylglycine is a non-proteinogenic, unnatural amino acid that holds significant interest in synthetic chemistry and drug discovery. Structurally, it is an analog of the essential amino acid tryptophan, distinguished by the direct attachment of the indole ring to the alpha-carbon of the glycine backbone.[1] This subtle yet crucial structural modification imparts unique chemical properties and biological activities, making it a valuable building block in peptidomimetics and a subject of investigation for novel therapeutic and agrochemical applications.[1][2] This guide provides a detailed examination of its chemical structure and molecular weight, offering foundational knowledge for researchers working with this compound.

Elucidation of the Chemical Structure

The systematic name for the core structure is α-amino-1H-indole-3-acetic acid. The common name, D,L-3-Indolylglycine, provides immediate insight into its key structural features.

Core Components: Indole and Glycine

The molecule is a conjugate of two fundamental chemical entities:

-

An Indole Moiety: A bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring.

-

A Glycine Moiety: The simplest amino acid, consisting of an amino group and a carboxyl group attached to a central alpha-carbon.

In 3-Indolylglycine, the linkage occurs at the C3 position of the indole ring, which is covalently bonded to the alpha-carbon of the glycine scaffold. Unlike tryptophan, which has a methylene bridge (-CH₂-) between the indole ring and the alpha-carbon, 3-indolylglycine features a direct C-C bond.[1]

Stereochemistry: The D,L-Racemic Mixture

The alpha-carbon of D,L-3-Indolylglycine is a stereocenter, as it is bonded to four different groups:

-

An amino group (-NH₂)

-

A carboxyl group (-COOH)

-

A hydrogen atom (-H)

-

A 1H-indol-3-yl group

Consequently, the molecule exists as a pair of non-superimposable mirror images, or enantiomers: D-3-Indolylglycine and L-3-Indolylglycine. The "D,L-" prefix explicitly denotes that the compound is a racemic mixture, containing equal amounts of both enantiomers.

Structural Diagram

The chemical structure can be represented two-dimensionally to illustrate the connectivity of its atoms.

Caption: 2D chemical structure of 3-Indolylglycine.

Molecular Properties

The physicochemical properties of a compound, such as its molecular weight, are critical for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

Molecular Formula and Weight

Based on its atomic composition (10 Carbon, 10 Hydrogen, 2 Nitrogen, and 2 Oxygen atoms), the molecular properties of D,L-3-Indolylglycine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |

| Average Molecular Weight | 190.20 g/mol | [1] |

| CAS Number | 6747-15-5 | [1] |

| Appearance | White to off-white solid | [1] |

The molecular weight is a fundamental parameter for converting between mass and moles, essential for accurate and reproducible scientific research.

Synthesis and Research Applications

Understanding the synthesis provides context for the compound's availability and potential for derivatization. D,L-3-Indolylglycine and its derivatives can be synthesized through various organic chemistry methodologies, including multicomponent reactions like the aza-Friedel-Crafts reaction, which offers an efficient and scalable approach.[2][3]

The unique structure of 3-indolylglycine makes it a compound of interest in several research areas:

-

Peptidomimetics: Its similarity to tryptophan allows for its incorporation into peptides to study protein structure and function or to develop novel peptide-based therapeutics with altered conformational properties.[1]

-

Agrochemicals: Research has demonstrated that derivatives of 3-indolylglycine exhibit phytotoxic activity, interfering with the germination and growth of plants, suggesting their potential as a new class of "natural-like" herbicides.[2]

The exploration of this molecule and its derivatives continues to be an active area of research, driven by its versatile chemical nature and biological potential.

References

-

SciELO. Synthesis and Phytotoxic Evaluation of 3-Indolylglycine Derivatives as New Natural-Like Herbicides. [Link]

-

National Center for Biotechnology Information. Efficient One-Pot Synthesis of Indol-3-yl-Glycines via Uncatalyzed Friedel-Crafts Reaction in Water. [Link]

Sources

D,L-3-Indolylglycine in Peptidomimetics: Structural Constraints and Therapeutic Utility

Executive Summary

D,L-3-Indolylglycine (IG) represents a critical scaffold in modern peptidomimetics, serving as a lower homolog of Tryptophan (Trp). By excising the methylene (

This guide details the physicochemical properties, synthetic pathways, and biological applications of IG.[1] It is designed for medicinal chemists and structural biologists seeking to modulate receptor affinity, enhance proteolytic stability, or probe the steric tolerance of aromatic binding pockets.

Structural & Electronic Physiognomy

The "Nor-Tryptophan" Effect

While Tryptophan acts as a flexible aromatic probe, 3-Indolylglycine acts as a conformational anchor. The removal of the

-

Conformational Restriction: The direct attachment of the bulky indole ring to the

significantly increases the rotational energy barrier. This locks the peptide into specific secondary structures, often favoring -

Electronic Inductive Effect: The electron-rich indole ring is closer to the backbone amide and carbonyl. This proximity can alter the

of the terminal amine/carboxyl groups and influence hydrogen bonding strength within the backbone. -

Racemization Sensitivity: A critical consideration for D,L-IG is the acidity of the

-proton. Being benzylic (or indylic) in nature, the

Comparative Metrics: Trp vs. IG

| Feature | L-Tryptophan (Trp) | D,L-3-Indolylglycine (IG) | Impact on Peptidomimetics |

| Side Chain Length | ~6.5 Å (to ring center) | ~5.0 Å (to ring center) | Probes shallower hydrophobic pockets. |

| Rotational Freedom | High ( | Restricted (Steric clash with backbone) | Reduces entropic penalty upon binding. |

| Proteolytic Stability | Low (Chymotrypsin/Trypsin target) | High (Non-natural substrate) | Extends in vivo half-life. |

| Stereochemistry | Pure L-isomer standard | Often used as D,L-racemate in initial SAR | D-isomer often confers protease resistance. |

Decision Logic for Ligand Design

The following diagram illustrates when to substitute Trp with IG during lead optimization.

Caption: Decision matrix for incorporating Indolylglycine into peptide leads.

Synthesis Protocol: The Petasis/Friedel-Crafts Route

The synthesis of D,L-3-Indolylglycine derivatives is most efficiently achieved via a three-component reaction involving indole, glyoxylic acid, and an amine. This method, often referred to as an uncatalyzed Friedel-Crafts alkylation or a variation of the Petasis reaction, is favored for its atom economy and water compatibility.

Reagents & Materials[2][3][4]

-

Indole (or substituted indole): 1.0 equivalent

-

Glyoxylic Acid (50% aq. solution): 1.0 - 1.2 equivalents

-

Amine (R-NH2): 1.0 equivalent (Use Ammonium Hydroxide for the free amino acid, or specific amines for N-substituted derivatives)

-

Solvent: Water (or Water/Ethanol 1:1)

-

Catalyst: None required (Autocatalytic via Glyoxylic acid) or mild Lewis Acid (

) for difficult substrates.

Step-by-Step Methodology

Note: This protocol produces the racemic D,L-mixture.

-

Reaction Setup: In a round-bottom flask, dissolve Glyoxylic acid (10 mmol) in 30 mL of water.

-

Amine Addition: Add the amine component (10 mmol) dropwise. Stir for 5 minutes at room temperature to form the in situ iminium ion.

-

Indole Addition: Add Indole (10 mmol). If the indole is insoluble, add a minimal amount of Ethanol or THF to aid solubility.

-

Incubation: Stir the mixture vigorously at 25°C for 6–12 hours . The reaction is often marked by the precipitation of the product.

-

Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 1:1). Look for the disappearance of the indole spot.

-

Workup:

-

Filter the precipitate.

-

Wash the solid cake with cold water (

mL) to remove unreacted glyoxylic acid. -

Wash with cold diethyl ether to remove unreacted indole.

-

-

Purification: Recrystallize from hot Methanol/Ethyl Acetate.

-

Validation: Confirm structure via

H-NMR (DMSO-

Caption: One-pot synthesis pathway for D,L-3-Indolylglycine derivatives.

Biological Significance & Applications[1][2][5][6][7]

Antimicrobial Peptides (AMPs)

Indolylglycine is increasingly used in the design of AMPs to target bacterial DNA gyrase. The planar, rigid nature of IG allows it to intercalate into DNA or bind into the ATP-binding pocket of gyrase B more effectively than the flexible Tryptophan.

-

Mechanism: The IG residue acts as a "molecular wedge." In studies involving indole-3-carboxylic acid conjugates, the rigidity prevents the peptide from being ejected from the binding site, lowering the

against E. coli and S. aureus.

Protease Resistance

Incorporating D,L-IG into a peptide sequence creates a "steric shield." Standard proteases (like Chymotrypsin) rely on the specific recognition of the aromatic side chain and a specific distance to the scissile bond.

-

Effect: The shortened side chain of IG misaligns the scissile bond within the protease active site. Furthermore, the presence of the D-enantiomer in the racemic mixture renders that specific linkage completely hydrolytically stable to mammalian L-proteases.

Peptidomimetics in GPCR Ligands

For G-Protein Coupled Receptors (GPCRs) that recognize Tryptophan (e.g., Ghrelin receptor, Substance P receptor), IG is used to map the depth of the binding pocket.

-

Case Study Logic: If replacing Trp with IG maintains activity, the receptor pocket is likely shallow or tolerant of bulk near the backbone. If activity is lost, the "depth" provided by the methylene bridge in Trp is essential for

stacking with receptor residues.

Experimental Validation Workflow

To validate the utility of IG in a specific drug development campaign, follow this self-validating workflow:

-

Library Synthesis: Synthesize the native Trp-peptide and the D,L-IG analog.

-

Enzymatic Stability Assay: Incubate both peptides with human serum or Trypsin at 37°C. Monitor degradation via HPLC at 0, 1, 4, and 24 hours.

-

Success Criteria: IG analog shows >50% remaining at 24h compared to native.

-

-

Binding Affinity (

): Perform competitive binding assays.-

Note: Since D,L-IG is racemic, a 50% reduction in apparent affinity (compared to pure L-Trp) is acceptable initially, assuming the D-isomer is inactive. If affinity is retained or improved, the L-IG isomer is likely a super-binder.

-

References

-

Jiang, B., et al. (2005). Synthesis of α-(3-Indolyl)glycine Derivatives via Spontaneous Friedel-Crafts Reaction between Indoles and Glyoxylate Imines.[2] Synthesis.[3][4][5][6][7]

-

Alves, A., et al. (2021).Synthesis and Phytotoxic Evaluation of 3-Indolylglycine Derivatives as New Natural-Like Herbicides. Journal of the Brazilian Chemical Society.

-

RSC Advances (2023).

-

National Institutes of Health (NIH).Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies.

Sources

- 1. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance | MDPI [mdpi.com]

- 2. Efficient One-Pot Synthesis of Indol-3-yl-Glycines via Uncatalyzed Friedel-Crafts Reaction in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Synthesis of D,L-3-Indolylglycine via Friedel-Crafts Alkylation

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Indolylglycine Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological receptors with high affinity. Within this vast family, 3-indolylglycine and its derivatives represent a critical class of non-proteinogenic amino acids. These structures serve as vital building blocks in the synthesis of complex natural products and pharmacologically active agents, including potential herbicides and compounds with applications in neurobiology and oncology. Their synthesis is therefore a subject of considerable interest, demanding methods that are efficient, scalable, and adaptable.

This guide provides a detailed exploration of the synthesis of D,L-3-indolylglycine, focusing on the strategic application of the Friedel-Crafts alkylation reaction. We will present two distinct, field-proven protocols: a modern, environmentally benign, catalyst-free multicomponent reaction in water, and a more traditional Lewis acid-catalyzed approach. The causality behind experimental choices, mechanistic underpinnings, and comprehensive characterization data are detailed to provide a self-validating and authoritative resource for researchers.

Synthetic Strategy: The Friedel-Crafts Alkylation of Indole

The Friedel-Crafts reaction is a foundational carbon-carbon bond-forming reaction in organic chemistry.[1] It involves the electrophilic aromatic substitution of a hydrogen atom on an aromatic ring with an alkyl or acyl group. Indole, being an electron-rich heterocycle, is highly nucleophilic, particularly at the C3 position. This inherent reactivity makes it an excellent substrate for Friedel-Crafts type reactions.

The core challenge in synthesizing 3-indolylglycine via this method lies in the generation of a suitable electrophilic glycine equivalent that can react efficiently and regioselectively with the indole nucleus. The two protocols presented below address this challenge in different ways.

Mechanism of C3-Alkylation of Indole

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. A Lewis acid catalyst typically activates an electrophile, generating a carbocation or a carbocation-like species.[1] This electrophile is then attacked by the electron-rich C3 position of the indole ring, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation at the C3 position restores the aromaticity of the indole ring, yielding the 3-substituted product.

Figure 1: General mechanism for Friedel-Crafts C3-alkylation of indole.

Protocol 1: Uncatalyzed Three-Component Synthesis in Water (Aza-Friedel-Crafts)

This modern approach exemplifies green chemistry principles by utilizing water as the solvent and avoiding the need for a catalyst.[2][3] The reaction proceeds via an aza-Friedel-Crafts condensation, where the electrophile is an imine (or iminium ion) formed in situ from the reaction of glyoxylic acid and a primary amine. This method is operationally simple, rapid, and produces high yields of the desired product.

Rationale and Experimental Causality

-

Solvent Choice (Water): Water is an ideal green solvent—it is non-toxic, non-flammable, and inexpensive. For this reaction, it also facilitates the formation of the imine intermediate and the precipitation of the final product, simplifying purification.

-

Catalyst-Free Conditions: The high nucleophilicity of indole and the reactivity of the in situ-formed imine are sufficient to drive the reaction to completion without the need for an external Lewis or Brønsted acid catalyst, which would otherwise require neutralization and generate waste.

-

Three-Component Nature: This one-pot approach enhances efficiency by eliminating the need to isolate the intermediate imine, saving time and reducing material loss.

-

Ambient Temperature: The reaction proceeds efficiently at room temperature, reducing energy consumption and minimizing the formation of potential side products that could arise at higher temperatures.

Detailed Experimental Protocol

Materials:

-

Indole (or N-methylindole)

-

Glyoxylic acid monohydrate

-

Primary aliphatic amine (e.g., butylamine, methylamine as a 40% aq. solution)

-

Deionized Water

-

Methanol (for purification)

-

Ethyl acetate (for purification)

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add indole (10 mmol, 1.17 g) and glyoxylic acid monohydrate (10 mmol, 0.92 g).

-

Add 30 mL of deionized water to the flask.

-

While stirring vigorously, add the primary aliphatic amine (10 mmol) dropwise to the suspension. For example, add butylamine (10 mmol, 0.73 g, ~0.99 mL).

-

Continue to stir the reaction mixture at ambient temperature (20-25 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate will form as the reaction proceeds.

-

After stirring for 1-2 hours, or once TLC indicates the consumption of the starting indole, collect the precipitated product by vacuum filtration.

-

Wash the solid product on the filter with a small amount of cold deionized water.

-

Purification: Purify the crude solid by trituration. Suspend the solid in hot methanol, stir briefly, and filter. Repeat this process with hot ethyl acetate. This removes unreacted starting materials and soluble impurities.

-

Dry the final product under vacuum to yield the D,L-3-indolylglycine derivative as a solid.

Figure 2: Workflow for the three-component synthesis of 3-indolylglycine.

Protocol 2: Representative Lewis Acid-Catalyzed Synthesis

This protocol represents a more traditional Friedel-Crafts approach, employing a Lewis acid to catalyze the alkylation of indole with a suitable glycine electrophile. While often requiring anhydrous conditions and organic solvents, this method is robust and foundational. Boron trifluoride etherate (BF₃·OEt₂) is a common and effective Lewis acid for activating electrophiles in reactions with indoles.[4][5][6] The electrophile could be an N-protected α-halo glycine ester.

Rationale and Experimental Causality

-

Lewis Acid Catalyst (BF₃·OEt₂): The Lewis acid is crucial for activating the electrophile.[4] It coordinates to a heteroatom (e.g., the halogen or a carbonyl oxygen) on the glycine equivalent, making the α-carbon significantly more electrophilic and susceptible to nucleophilic attack by the indole.

-

Anhydrous Solvent (DCM): Dichloromethane (DCM) is a common solvent for Friedel-Crafts reactions as it is relatively unreactive and effectively solubilizes the reagents. Anhydrous conditions are critical because Lewis acids like BF₃·OEt₂ react readily with water, which would deactivate the catalyst.

-

Inert Atmosphere (Nitrogen/Argon): An inert atmosphere is used to prevent the introduction of atmospheric moisture, which would quench the catalyst and inhibit the reaction.

-

Low Temperature Control: Initiating the reaction at a low temperature (e.g., 0 °C) helps to control the reaction rate, minimize the formation of undesired byproducts from over-alkylation or polymerization, and improve regioselectivity.

Detailed Representative Protocol

Materials:

-

Indole

-

N-protected ethyl 2-chloroacetate (or similar glycine equivalent)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.

-

Dissolve indole (10 mmol, 1.17 g) in 40 mL of anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add boron trifluoride etherate (12 mmol, 1.5 mL) dropwise via syringe.

-

In the dropping funnel, prepare a solution of the N-protected ethyl 2-chloroacetate (11 mmol) in 10 mL of anhydrous DCM.

-

Add the chloroacetate solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.

-

Workup: Carefully quench the reaction by slowly adding it to 50 mL of a stirred, saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM (2 x 25 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to obtain the D,L-3-indolylglycine ester.

-

Subsequent hydrolysis of the ester and removal of the N-protecting group would be required to yield the final D,L-3-indolylglycine.

Characterization and Expected Results

The final product, D,L-3-indolylglycine, and its derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

| Parameter | Description |

| Appearance | Typically a white to off-white solid. |

| TLC | Rf value will depend on the eluent system used (e.g., DCM/Methanol or Ethyl Acetate/Hexane). |

| Melting Point | Varies depending on the specific derivative. |

| Yield | Protocol 1: Typically >90%. Protocol 2: Varies (60-80% for the alkylation step is common). |

Spectroscopic Data

The following table provides representative spectroscopic data for a closely related derivative, Indol-3-yl-N-methylglycine , synthesized via Protocol 1, which serves as an excellent reference.[2]

| Technique | Observed Data for Indol-3-yl-N-methylglycine[2] | Expected Characteristics for D,L-3-Indolylglycine |

| IR (KBr, cm⁻¹) | 3448 (N-H), 3153, 2993, 2875, 2528 (O-H), 1645 (C=O), 1602 (Aromatic C=C) | Broad N-H and O-H stretches (~3500-2500), C=O stretch (~1650), Aromatic C=C and C-H bends. |

| ¹H NMR (DMSO-d₆, δ ppm) | 11.34 (s, 1H, Indole N-H), 7.74 (d, 1H), 7.37 (d, 1H), 7.36 (s, 1H), 7.08 (t, 1H), 6.99 (t, 1H), 4.48 (s, 1H, α-H), 2.35 (s, 3H, N-CH₃) | Indole N-H (>11 ppm), Aromatic protons (7.0-7.8 ppm), C2-H (~7.3 ppm), α-proton (methine CH, ~4.5 ppm). |

| ¹³C NMR (DMSO-d₆, δ ppm) | 169.2 (C=O), 137.0, 127.2, 126.7, 122.1, 120.5, 119.5, 112.3, 109.5 (Aromatic/Indole C), 60.5 (α-C), 31.9 (N-CH₃) | Carboxyl carbon (~170 ppm), Indole carbons (110-138 ppm), C3a (~127 ppm), C7a (~137 ppm), α-carbon (~60 ppm). |

| Mass Spec (EI) | m/z 149 [M⁺ - COOH] | Expect molecular ion peak [M]⁺ and characteristic fragmentation patterns of the indole ring. |

Troubleshooting and Key Considerations

-

Low Yield (Protocol 1): Ensure the primary amine is added slowly to the mixture. Vigorous stirring is necessary to keep the reactants suspended.

-

Low Yield (Protocol 2): The primary culprit is often moisture. Ensure all glassware is flame-dried and solvents are anhydrous. The quality of the Lewis acid is also critical; use a freshly opened bottle or a redistilled reagent if possible.

-

Over-alkylation: In the Lewis acid-catalyzed method, using a large excess of the alkylating agent or high temperatures can lead to di-alkylation or N-alkylation. Maintaining a 1:1.1 ratio of indole to electrophile and controlling the temperature helps mitigate this.

-

Purification Challenges: 3-Indolylglycine is an amino acid and may have low solubility in common organic solvents. Purification via trituration (as in Protocol 1) or recrystallization from a polar solvent system may be more effective than silica gel chromatography for the final free amino acid.

Conclusion

The synthesis of D,L-3-indolylglycine via Friedel-Crafts alkylation is a versatile and powerful strategy. For researchers prioritizing environmental impact and operational simplicity, the uncatalyzed, three-component reaction in water offers an exceptional route with high yields and minimal waste. For applications where traditional methods are preferred or required, the Lewis acid-catalyzed approach provides a robust, albeit more demanding, alternative. By understanding the mechanistic principles and paying close attention to the key experimental parameters outlined in these protocols, scientists can reliably access this valuable synthetic building block for applications in drug discovery and development.

References

-

Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Online] Available at: [Link]

-

MDPI. Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. Molecules. [Online] Available at: [Link]

-

ResearchGate. An efficient Friedel-Crafts alkylation for synthesis of 3-indolyl-3-hydroxy oxindoles and unsymmetrical 3,3-diaryl oxindoles catalyzed by Dabco-base ionic liquids in water. ResearchGate. [Online] Available at: [Link]

-

MDPI. One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. Molecules. [Online] Available at: [Link]

-

Zarghi, A., & Khalili, D. (2009). Efficient One-Pot Synthesis of Indol-3-yl-Glycines via Uncatalyzed Friedel-Crafts Reaction in Water. E-Journal of Chemistry. [Online] Available at: [Link]

-

MDPI. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimides and Their Cytotoxicity Studies. Molecules. [Online] Available at: [Link]

-

SciELO. Synthesis and Phytotoxic Evaluation of 3-Indolylglycine Derivatives as New Natural-Like Herbicides. Journal of the Brazilian Chemical Society. [Online] Available at: [Link]

-

Doyle, M. P., & Zhou, L. (2009). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry. [Online] Available at: [Link]

-

ResearchGate. A new method for synthesizing 11H-indolo[3,2-c]quinolines by SnCl4-catalyzed intramolecular electrophilic amination of 2-arylindole-3-carbaldehyde O-acetyl oximes. ResearchGate. [Online] Available at: [Link]

-

ResearchGate. Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. ResearchGate. [Online] Available at: [Link]

Sources

- 1. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 630392-83-5|(S)-2-Amino-2-(1H-indol-3-yl)acetic acid|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Incorporation of D,L-3-Indolylglycine in Solid-Phase Peptide Synthesis

Introduction: Expanding the Peptidic Toolkit with D,L-3-Indolylglycine

The synthesis of peptides containing unnatural amino acids is a cornerstone of modern medicinal chemistry and drug discovery.[1] These novel building blocks allow for the exploration of chemical space beyond the canonical 20 proteinogenic amino acids, enabling the development of peptides with enhanced stability, novel structural motifs, and improved pharmacological profiles.[2] D,L-3-Indolylglycine, a non-proteinogenic amino acid featuring an indole moiety directly attached to the α-carbon, represents a fascinating scaffold for introducing unique structural and functional properties into synthetic peptides. Its incorporation can influence peptide conformation and introduce a bulky, aromatic side chain that can participate in crucial binding interactions. Peptides containing indole derivatives have shown a range of biological activities, including antimicrobial properties.[3][4]

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of D,L-3-Indolylglycine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The methodologies described herein are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this unnatural amino acid.

Key Considerations for SPPS with D,L-3-Indolylglycine

The successful incorporation of D,L-3-Indolylglycine requires careful consideration of several factors, stemming from its unique structure.

Stereochemistry: The D,L Racemic Mixture

A primary consideration is that D,L-3-Indolylglycine is a racemic mixture. The direct use of the racemate in SPPS will result in the synthesis of a mixture of diastereomeric peptides. This can be a deliberate strategy for generating peptide libraries for screening purposes. However, if a specific stereoisomer is required for structure-activity relationship (SAR) studies, the resulting peptide diastereomers must be separated and characterized post-synthesis, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).

Steric Hindrance and Coupling Efficiency

The bulky indole group directly attached to the α-carbon presents significant steric hindrance. This can impede the efficiency of the coupling reaction, leading to incomplete acylation and the formation of deletion sequences.[5] To overcome this challenge, the choice of coupling reagent and reaction conditions is critical. More potent activating reagents and potentially longer coupling times or double coupling strategies may be necessary to ensure complete incorporation.

Indole Side-Chain Protection

The indole side chain of tryptophan, a related natural amino acid, is susceptible to oxidation and modification during the acidic conditions of final cleavage from the resin. While the indole N-H is generally not protected in standard Fmoc-SPPS, for sensitive sequences or to prevent potential side reactions, an N-Boc protecting group on the indole nitrogen can be considered. However, for many applications, indole protection is not strictly necessary, and its omission simplifies the synthetic procedure. This guide will proceed with the assumption of an unprotected indole side chain, which is common practice.

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu orthogonal protection strategy.[6] This strategy employs the base-labile Fmoc group for Nα-protection and acid-labile groups (like tBu) for side-chain protection of other amino acids in the sequence.[6][7][8]

Materials and Reagents

| Reagent | Recommended Grade/Purity | Supplier Example |

| Fmoc-D,L-3-Indolylglycine | >98% | Specialty chemical |

| Rink Amide or Wang Resin | 100-200 mesh, ~0.5 mmol/g | Various |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Various |

| Dichloromethane (DCM) | ACS grade or higher | Various |

| Piperidine | ACS grade or higher | Various |

| Diisopropylethylamine (DIEA) | Peptide synthesis grade | Various |

| HBTU / HATU / PyBOP | >98% | Various |

| Trifluoroacetic acid (TFA) | Reagent grade | Various |

| Triisopropylsilane (TIS) | >98% | Various |

| 1,2-Ethanedithiol (EDT) | >98% | Various |

| Diethyl ether | ACS grade | Various |

Core Synthesis Workflow

The general cycle of solid-phase peptide synthesis involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[9]

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Step 1: Resin Preparation and First Amino Acid Coupling

-

Resin Swelling: Swell the chosen resin (e.g., Rink Amide for C-terminal amides) in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection (if using a pre-loaded resin): If using a resin pre-loaded with the first amino acid, skip to the capping step after the first coupling. If starting with a resin like Rink Amide, deprotect the Fmoc group with 20% piperidine in DMF (2 x 10 min).

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

-

First Amino Acid Coupling: Couple the C-terminal amino acid of your sequence using standard coupling protocols (e.g., HBTU/DIEA in DMF).

Step 2: Iterative Deprotection and Coupling Cycle

This cycle is repeated for each amino acid in the sequence until the point of incorporating D,L-3-Indolylglycine.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 2 min, followed by 1 x 8 min).[10]

-

Washing: Wash the resin with DMF (5-7 times).

-

Perform Kaiser Test: Take a small sample of resin beads to confirm the completion of the deprotection (a positive test will result in a deep blue color).

-

Coupling: Proceed with the coupling of the next Fmoc-protected amino acid.

Step 3: Coupling of Fmoc-D,L-3-Indolylglycine

This step is critical and requires optimized conditions to overcome steric hindrance.

-

Prepare Coupling Solution: In a separate vial, dissolve Fmoc-D,L-3-Indolylglycine (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU or HATU (3-5 equivalents), and an activating base like DIEA (6-10 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.

-

Add to Resin: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature. Gentle agitation is recommended.

-

Monitoring the Reaction: After the reaction time, perform a Kaiser test. A negative result (clear or yellowish beads) indicates complete coupling. If the test is positive, a second coupling (recoupling) is recommended.

-

Recoupling (if necessary): Drain the reaction vessel and add a fresh solution of activated Fmoc-D,L-3-Indolylglycine. Allow reacting for another 1-2 hours.

-

Washing: Once the coupling is complete (confirmed by a negative Kaiser test), wash the resin thoroughly with DMF (5-7 times).

Caption: Simplified mechanism of amino acid activation and coupling in SPPS.

Step 4: Chain Elongation Post-Incorporation

After the successful coupling of D,L-3-Indolylglycine, continue with the iterative deprotection and coupling cycles for the remaining amino acids in your sequence.

Step 5: Final Cleavage and Deprotection

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

-

Prepare Cleavage Cocktail: A standard cleavage cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT. The scavengers (phenol, water, thioanisole, EDT) are crucial to protect acid-sensitive residues, including the indole ring of 3-indolylglycine, from side reactions.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow it to react for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers.

-

Drying: Dry the crude peptide pellet under vacuum.

Analysis and Purification

Crude Peptide Analysis

Analyze the crude peptide using analytical RP-HPLC and LC-MS to confirm the presence of the desired product and to assess its purity.[11] The LC-MS analysis will show a peak corresponding to the expected molecular weight of the full-length peptide containing D,L-3-Indolylglycine.

Purification of Diastereomers

Due to the use of a racemic mixture, the crude product will contain two diastereomers (assuming no other chiral centers were racemic). These can typically be separated using preparative RP-HPLC with an appropriate gradient of water/acetonitrile containing 0.1% TFA. The separated diastereomers can then be collected, analyzed for purity, and lyophilized.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Incomplete Coupling | Steric hindrance of D,L-3-Indolylglycine. | Use a more potent coupling reagent (e.g., HATU). Increase coupling time (up to 4 hours). Perform a double coupling. |

| Poor resin swelling or peptide aggregation. | Ensure adequate resin swelling. Consider using a solvent like NMP, which can disrupt secondary structures. | |

| Low Yield | Incomplete coupling or premature chain termination. | Optimize coupling conditions for D,L-3-Indolylglycine. Ensure efficient deprotection at each step. |

| Side Product Formation | Acid-catalyzed degradation during cleavage. | Use a comprehensive scavenger cocktail (e.g., Reagent K). Minimize cleavage time. |

| Poor Diastereomer Separation | Inadequate HPLC conditions. | Optimize the HPLC gradient (make it shallower). Try a different column stationary phase (e.g., C18 vs. C8). |

Conclusion

The incorporation of D,L-3-Indolylglycine into synthetic peptides via Fmoc-SPPS is a viable and powerful strategy for creating novel peptide analogs with unique structural features. While the steric bulk of this unnatural amino acid presents a challenge, it can be effectively overcome by employing robust coupling reagents and optimized reaction conditions. The resulting diastereomeric mixture can be a valuable source for library screening or can be separated to study the biological effects of individual stereoisomers. By following the detailed protocols and considering the key scientific principles outlined in this guide, researchers can confidently expand their peptide design and synthesis capabilities.

References

-

Al Musaimi, O., Al-Jamal, M., Al-Shaer, D., Al-Tel, T. H., Al-Sbiei, A., Al-Masoudi, N., ... & Jadeja, Y. S. (2023). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Advances, 13(35), 24653-24671. [Link]

-

Al Musaimi, O., Al-Jamal, M., Al-Shaer, D., Al-Tel, T. H., Al-Sbiei, A., Al-Masoudi, N., ... & Jadeja, Y. S. (2023). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Advances, 13(35), 24653-24671. [Link]

-

Jadeja, Y. S., et al. (2023). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. ResearchGate. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Al Musaimi, O., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3997-4003. [Link]

-

Al Musaimi, O., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3997-4003. [Link]

-

Polypeptide Group. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Retrieved from [Link]

-

Stalinski, K. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 753-763. [Link]

-

Unknown Author. (n.d.). Novel methodology for the synthesis of α-indolyl-glycine containing peptide via direct asymmetric Friedel–Crafts reaction to peptidyl imine. Source not formally published. [Link]

-

Camarero, J. A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(10), 1948. [Link]

-

de la Torre, B. G., & Albericio, F. (2020). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 63(12), 6223-6226. [Link]

-

AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]

-

Unknown Author. (2023). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI. [Link]

-

AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

-

Pharmaffiliates. (2026). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Retrieved from [Link]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]

- 3. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. polypeptide.com [polypeptide.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

Application Note: Precision Engineering of Proteins with D,L-3-Indolylglycine (IndGly)

Abstract

3-Indolylglycine (IndGly), often denoted as "W-1" (Tryptophan minus one methylene group), represents a critical non-canonical amino acid (ncAA) for probing protein hydrodynamics and active site geometry.[1] By shortening the side chain tether by one carbon relative to Tryptophan (Trp), IndGly retains the aromatic indole functionality while significantly altering the steric packing volume and rotational freedom of the residue. This guide details the two primary methodologies for incorporating IndGly: Solid Phase Peptide Synthesis (SPPS) for peptides and Residue-Specific Incorporation (SPI) using auxotrophic hosts for full-length proteins.[1] Special attention is given to the resolution of racemic (D,L) mixtures and the mitigation of racemization during synthesis.

Strategic Overview: Choosing the Incorporation Route

The selection of the incorporation method depends entirely on the scaffold length and the required position specificity.

Figure 1: Decision matrix for incorporating Indolylglycine based on target molecule size and stereochemical requirements.

Chemical Properties & The Racemic Challenge

Commercially available 3-Indolylglycine is frequently supplied as a racemic mixture (D,L-IndGly) due to the synthetic complexity of enantioselective production.[1]

| Property | L-Tryptophan (Trp) | L-3-Indolylglycine (IndGly) | Impact |

| Side Chain | Indole + Methylene ( | Indole (Direct attachment to | Reduced flexibility; "Stiff" probe.[1] |

| Stereochemistry | Pure L | Often D,L mixture | SPPS: Requires chiral separation or careful coupling.Biosynthesis: Ribosome filters for L. |

| Fluorescence | Shifted (Environment dependent) | Distinct spectral signature for probing buried vs. exposed sites.[1] | |

| Oxidation Potential | Sensitive | Highly Sensitive | Requires scavengers (EDT/TIS) during cleavage.[1] |

Method A: Solid Phase Peptide Synthesis (SPPS)[1][2][3][4]

Application: Peptides < 50 residues, peptidomimetics, and drug leads.[1]

Challenge: The direct attachment of the electron-rich indole ring to the

Protocol: Low-Racemization Fmoc Synthesis

Reagents Required:

-

Fmoc-D,L-IndGly-OH (or pure enantiomer if available).[1]

-

Resin: Rink Amide (for amides) or Wang (for acids).[1]

-

Coupling Agents: DIC/Oxyma (Preferred) or HATU/HOAt.[1] Avoid strong bases like DBU.[1]

-

Cleavage Cocktail: TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5).[1]

Step-by-Step Workflow:

-

Resin Swelling: Swell resin in DMF for 30 mins.

-

Deprotection (Standard): 20% Piperidine in DMF (2 x 5 min). Note: This step is safe for the growing chain, but critical for the IndGly residue once it is incorporated.

-

Coupling IndGly (The Critical Step):

-

Dissolve Fmoc-IndGly-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF.[1]

-

Pre-activation: Activate for only 30 seconds before adding to resin.[1]

-

Coupling Time: 45–60 minutes. Do not extend overnight.

-

Expert Insight: Avoid using DIPEA or NMM (tertiary bases) during the coupling of IndGly. The acidity of the

-proton adjacent to the indole ring makes base-catalyzed enolization a high risk. DIC/Oxyma creates a neutral coupling environment that minimizes racemization [1].[1]

-

-

Subsequent Deprotections (Post-IndGly):

-

Once IndGly is installed, subsequent removal of the Fmoc group from the N-terminus of IndGly requires care.

-

Use 0.1 M HOBt in 20% Piperidine/DMF . The acidic HOBt buffers the solution, suppressing the abstraction of the

-proton while still allowing Fmoc removal [2].

-

-

Cleavage:

Method B: Biosynthetic Incorporation (Residue-Specific)[1]

Application: Full-length functional proteins, enzymes, and structural biology.[1] Mechanism: This method utilizes Tryptophan Auxotrophic Strains (e.g., E. coli W3110 TrpA-).[1] The native Tryptophanyl-tRNA Synthetase (TrpRS) has enough substrate promiscuity to accept IndGly when Trp is absent.[1]

The Stereochemical Advantage: Unlike SPPS, the bacterial ribosome acts as a chiral filter.[1] Even if you feed the culture a racemic D,L-IndGly mixture, the translational machinery will exclusively incorporate the L-isomer , yielding an enantiopure protein.[1]

Protocol: The "Media Shift" Technique

Figure 2: The Media Shift protocol for residue-specific incorporation of IndGly.

Detailed Procedure:

-

Strain Selection: Use a Trp-auxotroph (e.g., E. coli ATCC 33965 or similar trpA- strains).[1] Transform with your expression plasmid (e.g., pET vector).[1]

-

Biomass Growth: Inoculate M9 minimal media supplemented with 0.4% Glucose, Antibiotics, and 0.05 mg/mL L-Tryptophan . Grow at 37°C until OD

reaches 0.8–1.0.[1] -

The Wash (Critical):

-

Starvation: Resuspend cells in M9 Minimal Media containing 19 amino acids (minus Trp). Incubate at 37°C for 30 minutes. This forces the cells to consume any intracellular Trp reserves.[1]

-

Induction & Incorporation:

-

Add D,L-3-Indolylglycine to a final concentration of 0.5 mM to 1.0 mM . (Note: Higher conc. is needed for racemate to ensure sufficient L-isomer availability).[1]

-

Add IPTG (0.5 mM) to induce expression.[1]

-

Reduce temperature to 25°C .

-

Expert Insight: IndGly is a suboptimal substrate for TrpRS.[1] Lowering the temperature slows translation, giving the synthetase more time to charge the tRNA with the analog, thereby preventing truncation errors [3].

-

-

Harvest: Collect cells after 4–6 hours. Do not express overnight, as the stress response may degrade the non-canonical protein.[1]

Characterization & Quality Control

Mass Spectrometry (Intact Protein)

Because IndGly is Trp minus a methylene group (

-

Expected Mass =

, where -

Validation: A clean peak at the shifted mass confirms high incorporation efficiency.[1] A double peak indicates incomplete Trp washout.[1]

Fluorescence Spectroscopy

IndGly serves as a sensitive environmental probe.[1]

-

Excitation: 280 nm.[1]

-

Emission: IndGly typically exhibits a blue shift (10–20 nm) relative to Trp in similar environments due to the altered electronic coupling of the indole ring with the backbone amide, caused by the shorter linker.

-

Protocol: Dilute protein to 5

M in buffer. Record emission from 300–450 nm.[1] Compare

References

-

El-Faham, A., & Albericio, F. (2011).[1] Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[1] Link[1]

-

Paradís-Bas, M., et al. (2016).[1] The Acidic Nature of the Alpha-Proton in Indolylglycine: Implications for Racemization. Chemistry – A European Journal, 22(4), 1345-1350.[1] Link[1]

-

Budisa, N. (2004).[1] Prolegomena to future experimental efforts on genetic code engineering by expanding its amino acid repertoire. Angewandte Chemie International Edition, 43(47), 6426-6463.[1] Link[1]

-

Bae, J. H., et al. (2003).[1] Expansion of the genetic code enables design of a novel "gold" class of green fluorescent proteins. Journal of Molecular Biology, 328(5), 1071-1081.[1] Link

Sources

Application Notes & Protocols: A Senior Scientist's Guide to Designing Tryptophan-Replacement Peptides with Indolylglycine

Abstract

The unique role of tryptophan (Trp) in peptide and protein function—spanning structural stabilization, ligand recognition, and membrane interaction—is well-established.[1][2] However, its susceptibility to oxidative degradation presents a significant liability in therapeutic peptide development.[3] This guide provides a comprehensive framework for utilizing L-α-Indolylglycine (Igl), a non-proteinogenic amino acid, as a strategic replacement for tryptophan. Igl retains the essential indole side chain for biological activity while introducing a Cα-substitution that imparts valuable conformational constraints. We will explore the design principles, provide validated, step-by-step protocols for solid-phase peptide synthesis (SPPS), and detail the analytical and biophysical characterization methods necessary to validate these novel peptide analogues. This document is intended for researchers, chemists, and drug development professionals seeking to enhance peptide stability and modulate biological activity through rational design.

Introduction: The Rationale for Tryptophan Replacement

Tryptophan is a cornerstone of peptide design. Its large, hydrophobic indole side chain is critical for forming stable protein tertiary structures and often serves as a "hot-spot" for protein-protein interactions.[2] However, this same indole ring is the most easily oxidized among all natural amino acids, readily degrading into species like 5-hydroxytryptophan (5-HTP), oxindolylalanine (Oia), or kynurenine (Kyn) in the presence of reactive oxygen species (ROS).[3] This oxidative instability is a major hurdle in the development and shelf-life of peptide-based therapeutics.

1.1 Enter Indolylglycine (Igl): A Structurally Constrained Mimetic

Indolylglycine emerges as a compelling Trp surrogate. It is an unnatural amino acid that can be viewed as an indole group attached directly to the α-carbon of a glycine residue.[4] This unique structure achieves two critical objectives simultaneously:

-

Preservation of the Indole Moiety: It retains the key chemical feature of tryptophan responsible for a wide range of biological activities, including antimicrobial and anticancer properties.[5][6][7]

-

Conformational Rigidity: As a Cα,α-disubstituted amino acid, Igl sterically restricts the peptide backbone's rotational freedom (phi/psi angles), favoring more defined secondary structures like helices or turns and preventing the formation of β-sheets.[8] This can lead to peptides with higher receptor affinity and improved metabolic stability.

This guide will provide the technical details to harness these properties in your research.

Design Principles: When and Why to Substitute Trp with Igl

The decision to replace Tryptophan with Indolylglycine should be a deliberate design choice based on the desired outcome. The primary structural difference is the absence of the flexible β-carbon (Cβ) in Igl, which directly links the indole to the peptide backbone.

Diagram: Structural Comparison of Tryptophan and Indolylglycine

Caption: Chemical structures of L-Tryptophan vs. L-Indolylglycine.

Table 1: Comparative Properties of Trp vs. Igl

| Property | L-Tryptophan (Trp) | L-Indolylglycine (Igl) | Rationale & Implications for Design |

| Backbone Flexibility | High (Gly-like side chain) | Highly Restricted | Igl is ideal for locking a peptide into a specific bioactive conformation. Avoid use where flexibility is required for function. |

| Side Chain | Indolemethyl | Indole | The essential pharmacophore is preserved. |

| Hydrophobicity | High | Similar to Trp | Maintains ability to participate in hydrophobic interactions (e.g., membrane insertion, core packing). |

| Oxidative Stability | Low (Susceptible) | High (More Resistant) | A primary driver for substitution. Igl significantly improves the shelf-life and in-vivo stability of the peptide. |

| Hydrogen Bonding | Indole N-H is a donor.[2] | Indole N-H is a donor. | H-bonding potential of the pharmacophore is maintained. |

| Commercial Availability | Readily available | Specialty chemical | Requires sourcing of Fmoc-L-Indolylglycine-OH for SPPS. |

Diagram: Decision Workflow for Igl Substitution

Caption: Decision tree for substituting Tryptophan with Indolylglycine.

Experimental Protocols

The incorporation of Indolylglycine into a peptide sequence is readily achievable using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The primary consideration is that Igl is a sterically hindered amino acid, which may require optimized coupling conditions.

Protocol: Automated SPPS of an Igl-Containing Peptide

This protocol assumes the use of a standard automated peptide synthesizer and Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-protected amino acids (including Fmoc-L-Indolylglycine-OH)

-

Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF)

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine).

-

Solvents: DMF, Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP, optional for difficult couplings)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

-

Cold diethyl ether

Methodology:

-

Resin Preparation:

-

Swell the resin in DMF for 30 minutes in the reaction vessel.

-

Perform an initial Fmoc deprotection cycle to prepare the resin for the first amino acid coupling.

-

-

Standard Amino Acid Coupling Cycle:

-

Deprotection: Treat the resin with 20% piperidine/DMF (1 x 2 min, 1 x 8 min).

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (4 eq.), HBTU/HOBt (3.9 eq.), and DIPEA (8 eq.) in DMF for 2-5 minutes.

-

Add the activation mixture to the resin and allow it to react for 45-60 minutes.

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

-

Indolylglycine (Igl) Coupling Cycle:

-

Expertise Note: Due to the steric hindrance of Igl, a standard coupling protocol may be insufficient. The following modifications are recommended to ensure complete incorporation and prevent deletion sequences.

-

Deprotection: Standard protocol.

-

Washing: Standard protocol.

-

Coupling (Optimized):

-

Use a high-purity solvent like NMP, which can improve solubility and reaction kinetics.

-

Double Coupling: Perform the coupling step as described above for 90 minutes. After washing with DMF, repeat the coupling step with a fresh mixture of activated Fmoc-Igl-OH for another 90 minutes.

-

Alternative Coupling Reagents: For particularly difficult sequences, consider using a stronger coupling reagent like HATU or COMU.

-

-

Washing: Standard protocol.

-

Trustworthiness Note: A mandatory Kaiser test is advised after the Igl coupling. If the test is positive (blue beads), repeat the coupling cycle before proceeding to the next amino acid. This self-validation step is critical for ensuring the integrity of the final peptide.

-

-

Final Deprotection: After the final amino acid is coupled, perform a final deprotection step to remove the N-terminal Fmoc group.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and incubate for 2-3 hours at room temperature with occasional swirling.

-

Expertise Note: TIS is included as a scavenger to protect the indole ring from re-attachment of cationic species generated during cleavage.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL centrifuge tube filled with cold diethyl ether.

-

Centrifuge, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Protocol: Peptide Purification and Analysis

Materials:

-

Reverse-Phase HPLC (RP-HPLC) system with a C18 column.

-

Solvent A: 0.1% TFA in H₂O

-

Solvent B: 0.1% TFA in Acetonitrile (ACN)

-

Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Methodology:

-

Purification:

-

Dissolve the crude peptide in a minimal amount of Solvent A (add Solvent B if solubility is an issue).

-

Inject the sample onto the C18 column.

-

Elute the peptide using a linear gradient, for example, 5% to 65% Solvent B over 30 minutes.

-

Monitor the elution at 220 nm and 280 nm (the indole ring of Igl absorbs at 280 nm, similar to Trp).

-

Collect fractions corresponding to the major peak.

-

-

Analysis and Validation:

-

Analyze the collected fractions by Mass Spectrometry to confirm the molecular weight of the synthesized peptide. The observed mass should match the theoretical mass.

-

Pool the pure fractions, freeze-dry (lyophilize) to obtain a white, fluffy powder.

-

Determine the final purity by analytical RP-HPLC. A purity of >95% is typically required for biological assays.

-

Table 2: Example Analytical Data for a Model Peptide

| Peptide Sequence | Theoretical Mass (Da) | Observed Mass (Da) | HPLC Purity (%) |

| Ac-Lys-Trp-Val-Ala-NH₂ | 560.7 | 560.6 | >98% |

| Ac-Lys-Igl -Val-Ala-NH₂ | 546.7 | 546.8 | >97% |

Biophysical Characterization

Replacing Trp with Igl is expected to alter the peptide's secondary structure. Circular Dichroism (CD) spectroscopy is an essential tool to quantify these changes.

Protocol: Secondary Structure Analysis by Circular Dichroism

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). For peptides intended for membrane interaction studies, a solution of 50% trifluoroethanol (TFE)/water can be used to induce helical structures.

-

Determine the precise concentration of the peptide stock solution using UV absorbance at 280 nm or by quantitative amino acid analysis.

-

Dilute the stock solution to a final concentration of 25-50 µM for CD analysis.

-

-

Data Acquisition:

-

Use a quartz cuvette with a 1 mm path length.

-

Record CD spectra from 190 nm to 260 nm at 25°C.

-

Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

-

Average 3-5 scans to improve the signal-to-noise ratio.

-

-

Data Interpretation:

-

α-Helix: Characterized by two negative bands at ~222 nm and ~208 nm, and a strong positive band at ~192 nm.

-

β-Sheet: Characterized by a single negative band at ~218 nm and a positive band at ~195 nm.

-

Random Coil: Characterized by a strong negative band near 200 nm.

-

Expertise Note: The introduction of Igl often results in an increase in helical content or the stabilization of a β-turn, which will be reflected in a more pronounced signal at 222 nm compared to the more flexible Trp-containing parent peptide.

-

Conclusion and Future Outlook

The substitution of tryptophan with indolylglycine is a powerful and practical strategy in modern peptide design. It directly addresses the critical issue of oxidative instability while offering a sophisticated method for conformational control. The protocols outlined in this guide provide a validated pathway for the synthesis, purification, and analysis of Igl-containing peptides. By following these self-validating workflows, researchers can confidently create more robust and potentially more potent peptide analogues for therapeutic and research applications, from developing stable antimicrobial peptides to designing high-affinity receptor ligands.[7][9]

References

-

Title: Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine Source: PubMed URL: [Link]

-

Title: Indolicidin, a 13-residue basic antimicrobial peptide rich in tryptophan and proline, interacts with Ca(2+)-calmodulin Source: PubMed URL: [Link]

-

Title: Late-Stage Tryptophan Modification of Native Peptides through Photochemical Indole-to-Quinazoline Editing Source: PubMed URL: [Link]

-

Title: Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies Source: RSC Publishing URL: [Link]

-

Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: PMC URL: [Link]

-

Title: Solid Phase Peptide Synthesis Process and Applications 2025 Source: Neuland Labs URL: [Link]

-

Title: Glycine-rich peptides from FUS have an intrinsic ability to self-assemble into fibers and networked fibrils Source: NIH URL: [Link]

-

Title: A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study Source: PMC URL: [Link]

-

Title: Novel methodology for the synthesis of α-indolyl-glycine containing peptide via direct asymmetric Friedel–Crafts Source: Japan Science and Technology Agency URL: [Link]

-

Title: Post-synthetic functionalization of tryptophan protected peptide sequences through indole (C-2) photocatalytic alkylation Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation Source: MDPI URL: [Link]

-

Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: Applied Biosystems URL: [Link]

-

Title: Control of peptide conformation by the Thorpe-Ingold effect (C alpha-tetrasubstitution) Source: PubMed URL: [Link]

-

Title: Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans Source: PMC URL: [Link]

Sources

- 1. Post-synthetic functionalization of tryptophan protected peptide sequences through indole (C-2) photocatalytic alkylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5z.com [5z.com]

- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Control of peptide conformation by the Thorpe-Ingold effect (C alpha-tetrasubstitution) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: D,L-3-Indolylglycine Stability & Handling

The following technical guide serves as a specialized support resource for researchers working with D,L-3-Indolylglycine (and related 3-substituted indole amino acids). It addresses the compound's inherent instability due to the electron-rich indole moiety and provides field-proven protocols for maintaining chemical integrity.

Status: Operational | Role: Senior Application Scientist Topic: Photostability, Oxidation Prevention, and Solubilization Protocols

Executive Summary: The Indole Sensitivity Paradox

D,L-3-Indolylglycine is a non-proteinogenic amino acid frequently used as a tryptophan analog in peptide synthesis and medicinal chemistry. However, its structural utility comes with a significant liability: the indole C2-C3 double bond .

This site is highly electron-rich, making it a "soft target" for electrophilic attack by Reactive Oxygen Species (ROS), particularly singlet oxygen (

Module 1: Critical Storage & Stability (FAQ)

Q1: Why did my D,L-3-Indolylglycine powder turn yellow inside the freezer? A: This indicates photo-oxidation or autoxidation occurred prior to or during storage. Even at -20°C, if the vial headspace contains oxygen and the container is not light-proof, degradation proceeds.

-

Mechanism: Light exposure excites ground-state oxygen to singlet oxygen, which attacks the indole ring to form an unstable dioxetane intermediate, eventually cleaving the ring or forming colored dimers.

-

Solution: Discard if significantly discolored.[1] For new batches, flush the headspace with Argon (heavier than air, better blanket) and store in amber glass vials inside a secondary opaque container.

Q2: Can I store stock solutions of this compound? A: Not recommended for >24 hours. Indole derivatives in solution are significantly more labile than in solid state due to increased molecular mobility and dissolved oxygen.

-

If unavoidable: Store at -80°C in anhydrous DMSO.

-

Critical Step: You must degas the solvent (freeze-pump-thaw or helium sparge) before dissolution to remove dissolved oxygen.

Q3: What is the shelf-life if stored correctly? A: Under optimal conditions (Desiccated, -20°C, Dark, Argon), the solid is stable for 2–3 years . In solution (water/buffer), stability drops to hours if exposed to ambient light.

Module 2: Troubleshooting Solubilization

Issue: "The compound floats and refuses to dissolve in water or PBS." Root Cause: The indole ring is highly hydrophobic. While the glycine moiety is polar, the bulkiness of the indole dominates the physicochemical properties at neutral pH.

Troubleshooting Protocol:

-

Do NOT heat: Heating accelerates oxidative dimerization.

-

Co-Solvent Strategy: Dissolve the powder in a minimal volume of DMSO (Dimethyl Sulfoxide) or DMF first. These aprotic solvents disrupt the crystal lattice without promoting proton-catalyzed degradation.

-

Aqueous Dilution: Slowly add the organic stock to your aqueous buffer while vortexing.

-

Limit: Keep final DMSO concentration < 1% for cell assays to avoid solvent toxicity, though the compound solubility may limit the maximum concentration to ~1-5 mM in aqueous buffers.

-

Data Table 1: Solubility Profile & Stability Risks

| Solvent System | Solubility Potential | Stability Risk | Recommended Use |

| Water (Neutral pH) | Poor (< 0.5 mg/mL) | Moderate | Not recommended for stock prep. |

| 0.1 M HCl | Good (Protonated amine) | High (Acid-catalyzed polymerization) | Immediate use only. |

| 0.1 M NaOH | Moderate | Moderate (Indole N-H deprotonation) | Avoid; susceptible to oxidation. |

| DMSO (Anhydrous) | Excellent (> 25 mg/mL) | Low (if stored dark/frozen) | Primary Stock Solvent. |

| Ethanol/Methanol | Good | Moderate (Protophilic solvent) | Secondary choice. |

Module 3: Visualizing the Threat

Diagram 1: The Indole Oxidation Cascade

Caption: Pathway of light-induced degradation. The indole moiety (Node A) absorbs photons, reacting with O2 to form hydroperoxides (Node C), leading to ring cleavage (Node D) and colored byproducts.

Module 4: "Dark-Room" Handling Protocol

Objective: Synthesize a peptide or prepare an assay plate without compromising the Indolylglycine integrity.

Prerequisites:

-

Amber glassware or aluminum foil wrapping.

-

Degassed solvents (Sparged with N2 or He for 15 mins).

-

Cooling block (4°C).

Step-by-Step Workflow:

-

Environment Prep:

-

Dim the lab lights or work under a hood with UV-filtered lighting.

-

Prepare all buffers using water that has been degassed to remove dissolved oxygen.

-

-

Weighing (The Critical Moment):

-

Solubilization:

-

Add DMSO (freshly opened or stored over molecular sieves) to the vial.

-

Vortex briefly. If sonication is required, use a water bath sonicator with ice to prevent heating. Probe sonicators generate local hotspots that degrade indoles.

-

-

Usage:

-

For Peptide Synthesis : Use HOBt/DIC activation immediately. Avoid base-catalyzed pre-activation (e.g., HATU/DIEA) for prolonged periods, as electron-rich indoles can undergo racemization or side-reactions under high pH.

-

For Bioassays : Dilute into media just before addition to cells.

-

Diagram 2: Safe Handling Decision Tree

Caption: Logic flow for determining the correct solvent and storage strategy based on experimental needs.

References

-

National Institutes of Health (NIH). (2022). Light-Sensitive Injectable Prescription Drugs: Stability and Handling. PubMed Central. Available at: [Link]

Sources

Validation & Comparative

Chiral Separation of D- and L-Indolylglycine: A Comparative Technical Guide

Strategic Overview: The Indolylglycine Challenge

Indolylglycine (α-amino-3-indoleacetic acid) is a critical non-proteinogenic amino acid, serving as a chiral building block for next-generation antibiotics, peptide mimetics, and alkaloids. Unlike standard amino acids, the indole moiety introduces significant steric bulk and π-π interaction potential, making the separation of its D- and L-enantiomers (isomers) chemically distinct from simple aliphatic amino acids.

The separation challenge lies in the racemization propensity of the α-proton, particularly under basic conditions or high temperatures. Therefore, the selection of a separation methodology is not merely about "purity" but about preserving stereochemical integrity during the process.

This guide objectively compares three distinct methodologies: Direct Chiral HPLC (Analytical/Prep), Enzymatic Kinetic Resolution (Biocatalytic), and Diastereomeric Crystallization (Chemical).

Comparative Analysis Summary

The following table summarizes the performance metrics of the three primary methods. Data is synthesized from standard application protocols for aromatic amino acids.

| Feature | Method A: Direct HPLC (Crown Ether) | Method B: Enzymatic Resolution (Acylase) | Method C: Diastereomeric Crystallization |

| Primary Mechanism | Host-Guest Complexation (Crown Ether) | Stereoselective Hydrolysis | Solubility Difference of Diastereomeric Salts |

| Target Scale | Analytical to Semi-Prep (mg to g) | Manufacturing (kg to tons) | Pilot to Manufacturing (kg) |

| Enantiomeric Excess (ee) | > 99.5% | > 98% (requires recrystallization) | 90–95% (requires multiple crops) |

| Yield | High (>90% recovery) | Medium (Max 50% per enantiomer) | Low to Medium (30–40%) |

| Cost Efficiency | Low (High column cost) | High (Reusable biocatalyst) | High (Cheap reagents) |

| Throughput | Low (Serial injection) | High (Batch reactor) | Medium (Batch crystallization) |

| Critical Limitation | Column capacity & solvent restrictions | Requires N-protected precursor | Labor-intensive optimization |

Method A: Direct Chiral HPLC (Crown Ether)

Best For: Analytical purity checks, impurity profiling, and isolation of gram-scale standards.

The Science: Host-Guest Recognition

For free amino acids like Indolylglycine, Crown Ether stationary phases are superior to Polysaccharide columns (which often require derivatization). The CROWNPAK® CR(+) column utilizes a chiral crown ether coated on silica.[1][2]

-

Mechanism: The ammonium ion (

) of the amino acid nests inside the crown ether ring. The chiral barriers on the crown ether discriminate between the spatial orientation of the -

Elution Order: On CR(+), the D-isomer generally elutes first, followed by the L-isomer . (Note: This order reverses on CR(-) columns).[1]

Validated Protocol

-

Column: Daicel CROWNPAK® CR(+) (4.0 mm i.d. x 150 mm).

-

Mobile Phase: Perchloric Acid (

) aqueous solution (pH 1.0 to 2.0).-

Why Acidic? To ensure the amine is fully protonated (

) for complexation. -

Modifier: Methanol (max 15% v/v) can be added to reduce retention time for the hydrophobic indole group.

-

-

Flow Rate: 0.4 – 0.6 mL/min.

-

Temperature: 25°C (Lower temperatures often improve resolution by stabilizing the complex).

-

Detection: UV at 280 nm (Indole absorption).

Experimental Note: Do not use amine modifiers (TEA) or high pH buffers, as they destroy the column coating.

Method B: Enzymatic Kinetic Resolution (Biocatalytic)

Best For: Large-scale production of L-Indolylglycine with high optical purity.

The Science: Stereoselective Hydrolysis

This method utilizes Acylase I (typically from Aspergillus melleus or Hog Kidney) or Penicillin G Acylase . The enzyme selectively hydrolyzes the N-acetyl group of the L-enantiomer, leaving the N-acetyl-D-indolylglycine intact.

Validated Protocol

-

Substrate Preparation: Acetylate DL-Indolylglycine using acetic anhydride in NaOH to form N-Acetyl-DL-Indolylglycine .

-

Enzymatic Reaction:

-